molecular formula C22H24N2O5 B1582374 Z-Phe-pro-OH CAS No. 7669-64-9

Z-Phe-pro-OH

Cat. No.: B1582374
CAS No.: 7669-64-9
M. Wt: 396.4 g/mol
InChI Key: SLQMUASKUOLVIO-UHFFFAOYSA-N
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Description

Z-Phe-pro-OH, also known as (2S)-1-((2S)-2-((benzyloxy)carbonyl)amino)-3-phenylpropanoyl)-2-pyrrolidinecarboxylic acid, is a synthetic dipeptide compound. It is composed of phenylalanine and proline residues, with a benzyloxycarbonyl (Z) protecting group attached to the amino terminus. This compound is commonly used in peptide synthesis and biochemical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Phe-pro-OH can be synthesized using various methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. One common method involves the coupling of benzyloxycarbonyl-protected phenylalanine (Z-Phe) with proline (Pro) using coupling agents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at room temperature. The resulting dipeptide is then purified using chromatography techniques .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve automated peptide synthesizers that utilize SPPS. This method allows for the efficient and scalable production of peptides. The use of microwave irradiation has also been explored to enhance reaction rates and yields in peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

Z-Phe-pro-OH undergoes various chemical reactions, including:

    Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, yielding the constituent amino acids.

    Oxidation: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives.

    Substitution: The benzyloxycarbonyl protecting group can be removed under hydrogenation conditions, typically using palladium on carbon (Pd/C) as a catalyst.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Substitution: Hydrogenation using Pd/C in the presence of hydrogen gas.

Major Products Formed

    Hydrolysis: Phenylalanine and proline.

    Oxidation: Phenylalanine derivatives.

    Substitution: Deprotected dipeptide.

Scientific Research Applications

Z-Phe-pro-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-Phe-pro-OH involves its interaction with specific enzymes and receptors. As a dipeptide, it can be recognized and cleaved by proteases, leading to the release of its constituent amino acids. The benzyloxycarbonyl group provides stability and protects the amino terminus from unwanted reactions. The compound can pass through biological membranes by passive diffusion, allowing it to exert its effects within cells .

Comparison with Similar Compounds

Similar Compounds

    Z-Pro-Phe-OH: Another dipeptide with a similar structure but with the order of amino acids reversed.

    Z-Phe-Gly-OH: A dipeptide with glycine instead of proline.

    Z-Phe-Ala-OH: A dipeptide with alanine instead of proline.

Uniqueness

Z-Phe-pro-OH is unique due to its specific sequence of phenylalanine and proline, which imparts distinct chemical and biological properties. The presence of the benzyloxycarbonyl protecting group enhances its stability and makes it suitable for various synthetic and analytical applications .

Properties

IUPAC Name

1-[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c25-20(24-13-7-12-19(24)21(26)27)18(14-16-8-3-1-4-9-16)23-22(28)29-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,23,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQMUASKUOLVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10998000
Record name N-[(Benzyloxy)(hydroxy)methylidene]phenylalanylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10998000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7669-64-9
Record name 1-(N-((Phenylmethoxy)carbonyl)-L-phenylalanyl)-L-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007669649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC334023
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334023
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Benzyloxy)(hydroxy)methylidene]phenylalanylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10998000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[N-[(phenylmethoxy)carbonyl]-L-phenylalanyl]-L-proline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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